molecular formula C17H22N2O2 B5980895 N-[(E)-1-(4-hydroxyphenyl)propylideneamino]bicyclo[4.1.0]heptane-7-carboxamide

N-[(E)-1-(4-hydroxyphenyl)propylideneamino]bicyclo[4.1.0]heptane-7-carboxamide

Cat. No.: B5980895
M. Wt: 286.37 g/mol
InChI Key: BZWAQTKHDZAZRU-OBGWFSINSA-N
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Description

N-[(E)-1-(4-hydroxyphenyl)propylideneamino]bicyclo[410]heptane-7-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-hydroxyphenyl)propylideneamino]bicyclo[4.1.0]heptane-7-carboxamide typically involves the condensation of 4-hydroxybenzaldehyde with bicyclo[4.1.0]heptane-7-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-hydroxyphenyl)propylideneamino]bicyclo[4.1.0]heptane-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

N-[(E)-1-(4-hydroxyphenyl)propylideneamino]bicyclo[4.1.0]heptane-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-hydroxyphenyl)propylideneamino]bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]heptane: A structurally related compound with similar bicyclic features.

    4-Hydroxybenzaldehyde: Shares the aromatic hydroxyl group, making it a precursor in the synthesis of the target compound.

Uniqueness

N-[(E)-1-(4-hydroxyphenyl)propylideneamino]bicyclo[4.1.0]heptane-7-carboxamide is unique due to its combination of a bicyclic structure with an imine and hydroxyl group, providing distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)propylideneamino]bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-15(11-7-9-12(20)10-8-11)18-19-17(21)16-13-5-3-4-6-14(13)16/h7-10,13-14,16,20H,2-6H2,1H3,(H,19,21)/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWAQTKHDZAZRU-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C1C2C1CCCC2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)C1C2C1CCCC2)/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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